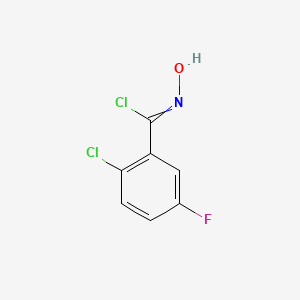
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides This compound is characterized by the presence of both chloro and fluoro substituents on the benzene ring, along with a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride typically involves the chlorination and fluorination of benzimidoyl chloride precursors. One common method includes the reaction of 2-chloro-5-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidoyl derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, while the chloro and fluoro substituents can participate in halogen bonding and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-6-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-4-fluoro-N-hydroxybenZimidoyl chloride
Uniqueness
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride is unique due to the specific positioning of the chloro and fluoro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C7H4Cl2FNO |
|---|---|
Poids moléculaire |
208.01 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2FNO/c8-6-2-1-4(10)3-5(6)7(9)11-12/h1-3,12H |
Clé InChI |
XZRPCSYGVRLHST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=NO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















